Cas no 7160-97-6 (2,3,4,5-Tetrahydro-1,5-benzoxazepine)

2,3,4,5-テトラヒドロ-1,5-ベンゾキサゼピンは、複素環式化合物の一種であり、ベンゼン環とオキサゼピン環が縮合した構造を有します。この化合物は、医薬品中間体としての応用が注目されており、特に中枢神経系に作用する薬剤の合成において重要な役割を果たします。その剛直な骨格構造は、標的タンパク質との高い親和性を可能にし、生物学的活性の最適化に寄与します。また、酸素原子を含む七員環構造は、溶解性の向上や代謝安定性の改善といった利点をもたらします。合成経路の多様性も特徴の一つで、様々な誘導体の設計が可能です。

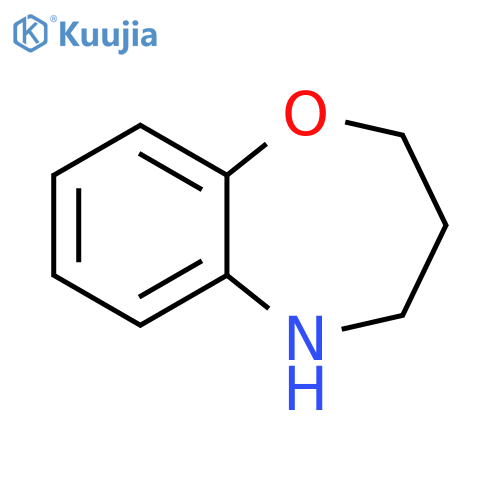

7160-97-6 structure

商品名:2,3,4,5-Tetrahydro-1,5-benzoxazepine

2,3,4,5-Tetrahydro-1,5-benzoxazepine 化学的及び物理的性質

名前と識別子

-

- 2,3,4,5-tetrahydro-1,5-benzoxazepine

- 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

- 1,3,4,5-Tetrahydro-5-oxa-benzo[b]azepine

- 1,5-Benzoxazepine, 2,3,4,5-tetrahydro-

- HYLJXJSMGIOVIK-UHFFFAOYSA-

- AMY32583

- 1334AJ

- VT1384

- SB38426

- 2,3,4,5-Tetrahydro-1,5-benzoxazepine #

- 93T069

- 6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene

- Z1578014291

- Z955121430

- MFCD09832134

- CS-0139288

- InChI=1/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2

- SCHEMBL346720

- AS-54758

- DTXSID00992153

- EN300-60830

- 7160-97-6

- AKOS006239785

- DTXCID20905063

- 828-742-8

- 2,3,4,5-Tetrahydro-1,5-benzoxazepine

-

- MDL: MFCD09832134

- インチ: 1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2

- InChIKey: HYLJXJSMGIOVIK-UHFFFAOYSA-N

- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2N([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 149.084063974 g/mol

- どういたいしつりょう: 149.084063974 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- ぶんしりょう: 149.19

- トポロジー分子極性表面積: 21.3

2,3,4,5-Tetrahydro-1,5-benzoxazepine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-60830-0.1g |

2,3,4,5-tetrahydro-1,5-benzoxazepine |

7160-97-6 | 95% | 0.1g |

$142.0 | 2023-02-13 | |

| abcr | AB449369-500 mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine, 95%; . |

7160-97-6 | 95% | 500MG |

€451.40 | 2022-06-02 | |

| eNovation Chemicals LLC | D969160-100mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine |

7160-97-6 | 95% | 100mg |

$170 | 2024-07-28 | |

| abcr | AB449369-50mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine, 95%; . |

7160-97-6 | 95% | 50mg |

€248.50 | 2025-02-21 | |

| Enamine | EN300-60830-1.0g |

2,3,4,5-tetrahydro-1,5-benzoxazepine |

7160-97-6 | 95% | 1.0g |

$408.0 | 2023-02-13 | |

| TRC | T223070-250mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine |

7160-97-6 | 250mg |

$ 775.00 | 2022-06-03 | ||

| abcr | AB449369-250 mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine, 95%; . |

7160-97-6 | 95% | 250mg |

€355.50 | 2023-06-15 | |

| eNovation Chemicals LLC | D969160-500mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine |

7160-97-6 | 95% | 500mg |

$285 | 2024-07-28 | |

| eNovation Chemicals LLC | D969160-250mg |

2,3,4,5-Tetrahydro-1,5-benzoxazepine |

7160-97-6 | 95% | 250mg |

$215 | 2024-07-28 | |

| Enamine | EN300-60830-0.25g |

2,3,4,5-tetrahydro-1,5-benzoxazepine |

7160-97-6 | 95% | 0.25g |

$203.0 | 2023-02-13 |

2,3,4,5-Tetrahydro-1,5-benzoxazepine 関連文献

-

1. The synthesis and mass spectra of 3-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine and related compoundsC. J. Coulson,K. R. H. Wooldridge,J. Memel,B. J. Millard J. Chem. Soc. C 1971 1164

-

M. Eugenia García-Rubi?o,María C. Nú?ez,Miguel A. Gallo,Joaquín M. Campos RSC Adv. 2012 2 12631

-

3. 4,5-Dihydro-1-benzoxepin-3(2H)-one, N-substituted 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones, and related compoundsD. Huckle,I. M. Lockhart,M. Wright J. Chem. Soc. Perkin Trans. 1 1972 2425

-

4. Index of authors, 1971

-

5. 892. The Schmidt reaction with aromatic ketonesD. Evans,I. M. Lockhart J. Chem. Soc. 1965 4806

7160-97-6 (2,3,4,5-Tetrahydro-1,5-benzoxazepine) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 68551-17-7(Isoalkanes, C10-13)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7160-97-6)2,3,4,5-Tetrahydro-1,5-benzoxazepine

清らかである:99%

はかる:1g

価格 ($):265.0